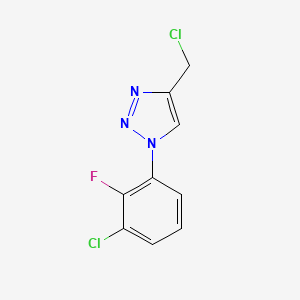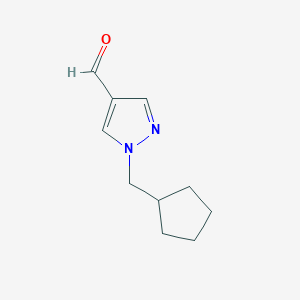
1-(cyclopentylmethyl)-1H-pyrazole-4-carbaldehyde
Übersicht
Beschreibung
Molecular Structure Analysis
Cycloalkanes, such as cyclopentane, are cyclic hydrocarbons where the carbon atoms are arranged in a ring and are single bonded to other atoms . This might give us some insight into the structure of 1-(cyclopentylmethyl)-1H-pyrazole-4-carbaldehyde, but without specific information, it’s hard to provide a detailed analysis.Physical And Chemical Properties Analysis
While specific properties for this compound are not available, cyclopentyl methyl ether (CPME) is known to have a high boiling point, low melting point, hydrophobicity, and stability under acidic and basic conditions .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Pyrazole derivatives serve as a significant scaffold in the synthesis of various heterocyclic compounds due to their reactivity and versatility. For instance, the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones showcases the utility of pyrazole derivatives in generating heterocycles like pyrazolo-imidazoles, thiazoles, and others under mild reaction conditions (Gomaa & Ali, 2020). This highlights the importance of pyrazole derivatives in organic synthesis, offering pathways to produce a wide range of valuable chemical entities.
Biological and Pharmacological Applications
Pyrazole derivatives are known for their wide array of biological activities. They have been explored for various pharmacological applications, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antioxidant properties. For example, recent studies have focused on synthesizing novel pyrazole by different methods, emphasizing their importance in agrochemical and pharmaceutical activities (Sheetal et al., 2018). Another review highlighted the synthesis of pyrazole heterocycles and their widespread biological activities, further underscoring the role of pyrazole COX-2 inhibitors in medicinal chemistry (Dar & Shamsuzzaman, 2015).
Therapeutic Applications
Pyrazoline derivatives, a class of compounds closely related to pyrazoles, have shown promising results as anticancer agents. Various synthetic strategies have been employed to enhance their biological effect, indicating the significant therapeutic potential of these compounds (Ray et al., 2022). This suggests that compounds like "1-(cyclopentylmethyl)-1H-pyrazole-4-carbaldehyde" could potentially be explored for similar therapeutic applications given their structural similarity.
Zukünftige Richtungen
The use of green solvents like cyclopentyl methyl ether (CPME) is a major focus in contemporary organic chemistry. The replacement of conventional petrochemical solvents with less harmful and less toxic green solvents is a significant area of research . This could potentially be relevant for future research involving 1-(cyclopentylmethyl)-1H-pyrazole-4-carbaldehyde.
Eigenschaften
IUPAC Name |
1-(cyclopentylmethyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c13-8-10-5-11-12(7-10)6-9-3-1-2-4-9/h5,7-9H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTWFINCBSFKER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2C=C(C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(6-Chloro-2-methylpyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1467407.png)
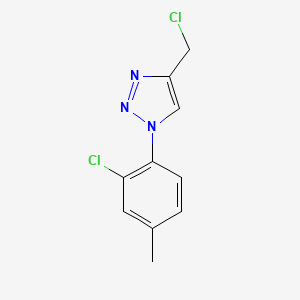
![4-(chloromethyl)-1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole](/img/structure/B1467409.png)
![{1-[(4-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467411.png)
![4-(chloromethyl)-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467412.png)
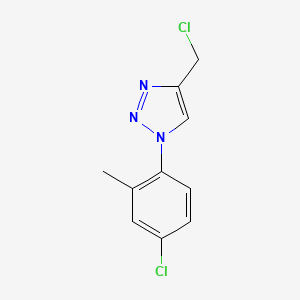
![{1-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467415.png)
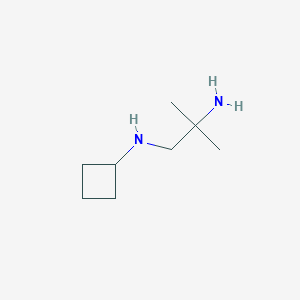
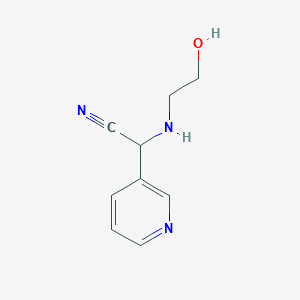

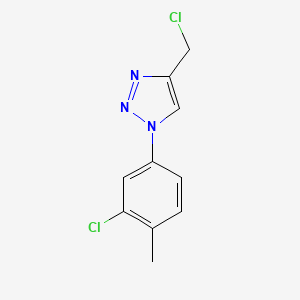
![{1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467424.png)
![[1-(2,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467425.png)
